(1-methyl-1H-imidazol-2-yl)(phenyl)methanol
Overview
Description
“(1-methyl-1H-imidazol-2-yl)(phenyl)methanol” is a member of imidazoles . It has an empirical formula of C11H12N2O, a CAS Number of 30517-60-3, and a molecular weight of 188.23 . The compound is usually available in solid form .
Molecular Structure Analysis
The SMILES string of the compound isCn1ccnc1C(O)c2ccccc2
. This indicates that the compound contains a methylated imidazole ring attached to a phenyl ring through a methanol group . Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 38 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 188.094963011 g/mol .Scientific Research Applications
Synthesis and Conversion into Carbonyl Compounds :
- Ohta et al. (1987) discuss the preparation of (1-methyl-1H-imidazol-2-yl) methanol derivatives, which can be converted into carbonyl compounds. This process involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols can be converted into carbonyl compounds via corresponding quaternary salts. This system is considered a masked form of the carbonyl group and a synthon of the group (Ohta, S., Hayakawa, S., Nishimura, K., & Okamoto, M., 1987).
Carbon Steel Corrosion Inhibition :
- Costa et al. (2021) explored the application of imidazole derivatives, including [4-(1H-imidazole-1-yl)-phenyl]methanol, in inhibiting corrosion of 1020 carbon steel in an acidic medium. The study found that these molecules significantly increased corrosion inhibition efficiency, demonstrating the relationship between molecular properties like global hardness, solvation energy, and anticorrosion efficiency (Costa, S., Almeida-Neto, F., Campos, O., Fonseca, T. S., Mattos, M. C., Freire, V., Homem-de-Mello, P., Marinho, E. S., Monteiro, N. K. V., Correia, A., & Lima-Neto, P. de, 2021).
Catalysis and Chemical Synthesis :
- Various studies have demonstrated the role of imidazole-based molecules in catalysis and chemical synthesis. For instance, Grasa et al. (2003) highlighted the use of imidazol-2-ylidenes as efficient catalysts in transesterification involving esters and alcohols (Grasa, G., Gueveli, T., Singh, R., & Nolan, S., 2003). Similarly, Donthireddy et al. (2020) discussed the development of ruthenium(II)-based catalysts incorporating imidazol-2-ylidene ligands for C-N bond formation via hydrogen-borrowing methodology (Donthireddy, S. N. R., Illam, P. M., & Rit, A., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation or disruption of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biochemical pathways due to their versatile nature .
Result of Action
The effects of imidazole derivatives can vary widely depending on their specific targets and mode of action .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-8-7-12-11(13)10(14)9-5-3-2-4-6-9/h2-8,10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWZSIAWLAIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386322 | |
Record name | (1-methyl-1H-imidazol-2-yl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30517-60-3 | |
Record name | (1-methyl-1H-imidazol-2-yl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 30517-60-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.